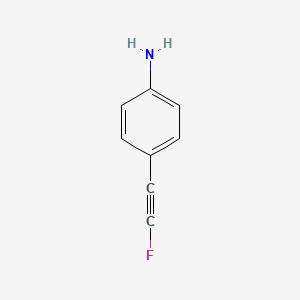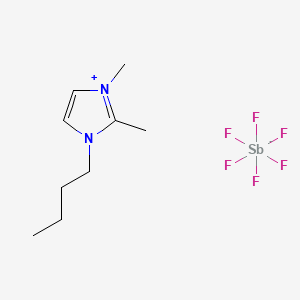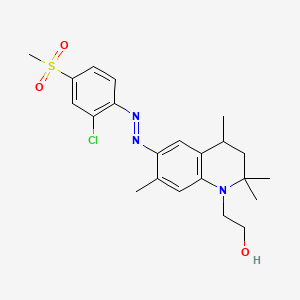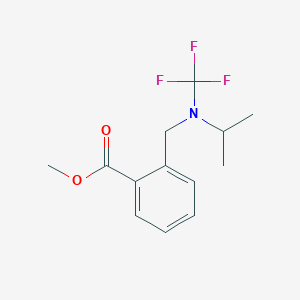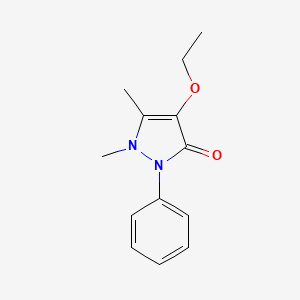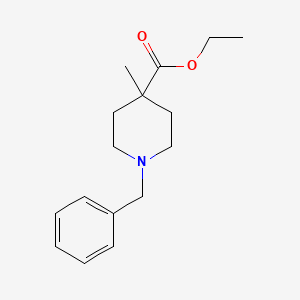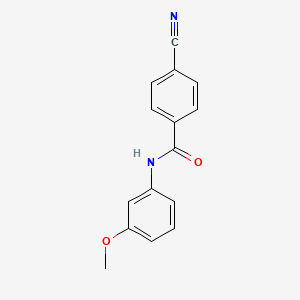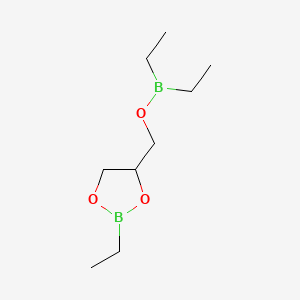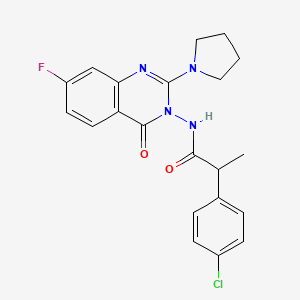
3,4,4-Trimethylhex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4-Trimethylhex-2-ene is an organic compound with the molecular formula C₉H₁₈. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is known for its structural uniqueness, having three methyl groups attached to the hexene backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4,4-Trimethylhex-2-ene can be synthesized through various methods. One common approach involves the alkylation of 2-methylbut-2-ene with chloromethane under controlled conditions . The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4-Trimethylhex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming alkanes.
Substitution: Electrophilic addition reactions, such as the addition of hydrogen halides, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Hydrogen halides like hydrogen chloride or hydrogen bromide are used under acidic conditions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Haloalkanes.
Applications De Recherche Scientifique
3,4,4-Trimethylhex-2-ene has several applications in scientific research:
Chemistry: Used as a model compound in studying alkene reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 3,4,4-Trimethylhex-2-ene involves its interaction with various molecular targets. In electrophilic addition reactions, the compound’s double bond acts as a nucleophile, attacking electrophiles such as hydrogen halides. This results in the formation of carbocations, which then react with nucleophiles to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trimethylhex-2-ene: Similar in structure but differs in the position of the methyl groups.
2,4,4-Trimethyl-2-hexene: Another isomer with a different arrangement of the methyl groups
Uniqueness
3,4,4-Trimethylhex-2-ene is unique due to its specific arrangement of methyl groups, which influences its reactivity and physical properties. This distinct structure makes it a valuable compound for studying the effects of molecular geometry on chemical behavior .
Propriétés
Numéro CAS |
53941-19-8 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
3,4,4-trimethylhex-2-ene |
InChI |
InChI=1S/C9H18/c1-6-8(3)9(4,5)7-2/h6H,7H2,1-5H3 |
Clé InChI |
WDLGLTFOBAKTPU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



